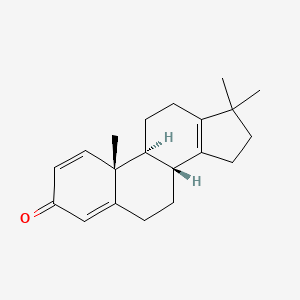

10,17,17-Trimethylgona-1,4,13-trien-3-one

Description

Structure

3D Structure

Properties

CAS No. |

77702-25-1 |

|---|---|

Molecular Formula |

C20H26O |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

(8R,9S,10R)-10,17,17-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H26O/c1-19(2)10-9-16-15-5-4-13-12-14(21)8-11-20(13,3)18(15)7-6-17(16)19/h8,11-12,15,18H,4-7,9-10H2,1-3H3/t15-,18-,20-/m0/s1 |

InChI Key |

GUZOMSPAENUJMW-QSFXBCCZSA-N |

Isomeric SMILES |

C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2CCC4=C3CCC4(C)C |

Canonical SMILES |

CC1(CCC2=C1CCC3C2CCC4=CC(=O)C=CC34C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 10,17,17 Trimethylgona 1,4,13 Trien 3 One and Its Structural Analogues

Strategies for Total Chemical Synthesis of the Gona-1,4,13-triene Core

The total synthesis of the gona-1,4,13-triene core, the fundamental framework of 10,17,17-trimethylgona-1,4,13-trien-3-one, requires the assembly of the polycyclic ring system from acyclic or simple cyclic precursors. These strategies are often categorized by the order in which the rings are constructed. Common approaches include the AB→ABC→ABCD and C→CD→BCD→ABCD strategies, where the letters denote the respective rings of the steroid nucleus. libretexts.org

One of the landmark achievements in steroid total synthesis was Woodward's synthesis of cholesterol, which utilized a C→CD→BCD→ABCD approach. libretexts.org This strategy involved the initial construction of the C and D rings, followed by the sequential addition of the B and A rings. Such approaches often rely on powerful ring-forming reactions, including Diels-Alder reactions, Robinson annulations, and intramolecular aldol (B89426) condensations, to build the carbocyclic framework.

A popular and versatile method for constructing the steroidal core is the Torgov synthesis, which falls under the AB→ABD→ABCD approach. libretexts.org This strategy typically involves the condensation of a vinyl carbinol with a diketone to form the C and D rings onto a pre-existing AB-ring system. This methodology and its subsequent modifications have proven to be highly effective for the synthesis of a variety of steroidal compounds.

More recent advancements in catalysis have introduced new and efficient methods for steroid synthesis. nih.gov Transition metal-catalyzed reactions, such as metallacycle-mediated annulative cross-couplings, have enabled concise and stereocontrolled access to the C/D ring system. nih.gov These modern approaches often offer greater flexibility and efficiency compared to classical methods.

A key challenge in the total synthesis of steroids is the establishment of the correct stereochemistry at the multiple chiral centers. Syntheses must be carefully designed to control the relative and absolute stereochemistry of the final product. This is often achieved through the use of chiral starting materials, asymmetric catalysts, or stereoselective reactions that are guided by the conformational constraints of the developing ring system. libretexts.org

Semisynthetic Approaches from Precursor Steroids: Elaboration of the 10,17,17-Trimethyl Motif

Semisynthesis, which starts from readily available steroid precursors, offers a more practical and often more efficient route to complex steroid derivatives. This approach leverages the existing and stereochemically defined framework of natural steroids, such as testosterone (B1683101) or dehydroepiandrosterone, and modifies it to introduce the desired functionalities. The introduction of the 10,17,17-trimethyl motif onto a gona-1,4,13-triene core would likely involve a series of targeted chemical transformations.

The introduction of the gem-dimethyl group at the C17 position can be a challenging transformation. One potential strategy involves the reaction of a 17-keto steroid with an organometallic reagent, such as a methyl Grignard or methyllithium, to introduce the first methyl group and form a tertiary alcohol. Subsequent dehydration to form a Δ¹⁷(²⁰) olefin, followed by another methylation step, could potentially lead to the desired gem-dimethyl functionality, although this sequence would require careful control to avoid rearrangements. A Wagner-Meerwein rearrangement is a known reaction in steroid chemistry that can be utilized to alter the carbon skeleton. nih.gov

The introduction of the C10-methyl group is a well-established transformation in steroid chemistry. In many cases, the starting material already possesses this feature. However, if starting from a 19-norsteroid (lacking the C10-methyl group), methylation at this position would be necessary. This can be achieved through various methods, including conjugate addition of a methyl cuprate (B13416276) to an appropriate α,β-unsaturated ketone in the A-ring.

The table below outlines some potential precursor steroids and the key transformations that would be required to introduce the 10,17,17-trimethyl motif.

| Precursor Steroid | Key Transformations for 10,17,17-Trimethylation |

| Estrone | 1. Introduction of gem-dimethyl group at C17. 2. Introduction of methyl group at C10. 3. Adjustment of the A-ring functionality. |

| Androstenedione | 1. Introduction of gem-dimethyl group at C17. 2. The C10-methyl group is already present. |

| Dehydroepiandrosterone | 1. Introduction of gem-dimethyl group at C17. 2. The C10-methyl group is already present. 3. Modification of the B-ring. |

Regioselective and Stereoselective Synthetic Transformations for Ring System Construction

The construction of the gona-1,4,13-triene ring system with the desired substitution pattern necessitates a high degree of regioselectivity and stereoselectivity. Regioselectivity refers to the control of the position of chemical bond formation, while stereoselectivity controls the spatial arrangement of the atoms.

In the context of steroid synthesis, regioselectivity is crucial when introducing functional groups or building new rings. For instance, the formation of the Δ¹, Δ⁴, and Δ¹³ double bonds in the target molecule requires methods that selectively introduce unsaturation at these specific positions. Dehydrogenation reactions using reagents like selenium dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly employed to introduce double bonds into the steroid nucleus. The outcome of these reactions is often dictated by the substrate's structure and the reaction conditions.

Stereoselectivity is paramount in establishing the correct three-dimensional structure of the steroid. The fusion of the rings (e.g., cis or trans) and the orientation of substituents are critical for the molecule's biological activity. Many synthetic strategies rely on substrate-controlled reactions, where the existing stereochemistry of the molecule directs the outcome of subsequent transformations. For example, catalytic hydrogenation of a double bond often occurs from the less sterically hindered face of the molecule, leading to a specific stereoisomer.

The Nazarov cyclization is a powerful method for the construction of five-membered rings and has been applied to the synthesis of D-annulated pentacyclic steroids. mdpi.com This reaction involves the acid-catalyzed electrocyclic closure of a divinyl ketone and can proceed with high stereoselectivity. mdpi.com

Modern catalytic methods have greatly enhanced the ability to control regioselectivity and stereoselectivity. For example, transition metal-catalyzed cross-coupling reactions allow for the precise formation of carbon-carbon bonds at specific positions. nih.gov Similarly, organocatalysis has emerged as a powerful tool for enantioselective and diastereoselective transformations in steroid synthesis.

Chemoenzymatic Synthetic Pathways for Steroid Framework Modification

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic transformations. biorxiv.org This approach has become increasingly valuable in the synthesis and modification of complex molecules like steroids, offering solutions to challenges that are difficult to address with purely chemical methods. acs.orgfigshare.com

Enzymes, particularly from the cytochrome P450 family, are known to catalyze highly regioselective and stereoselective hydroxylations of the steroid core. acs.orgbiorxiv.org This capability is particularly useful for introducing functional groups at positions that are difficult to access through traditional chemical means. For example, specific P450 monooxygenases can introduce a hydroxyl group at the C11 position of a steroid with high precision. acs.org This hydroxyl group can then be used as a handle for further chemical modifications.

Engineered enzymes with tailored activities and substrate specificities are expanding the scope of chemoenzymatic synthesis. biorxiv.org By modifying the active site of an enzyme through directed evolution or rational design, it is possible to create biocatalysts that perform desired transformations with high efficiency and selectivity. For instance, a novel C14α-hydroxylase has been identified and engineered to synthesize a variety of C14α-hydroxylated steroids. biorxiv.orgbiorxiv.org

Whole-cell biotransformations are also a powerful tool in chemoenzymatic synthesis. In this approach, a microorganism that expresses the desired enzyme is used to carry out the transformation on a larger scale. This method was successfully used to produce a metabolite of metandienone, 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one, using a recombinant strain of the fission yeast Schizosaccharomyces pombe expressing a human cytochrome P450 enzyme. nih.gov

The following table summarizes some key enzymes and their applications in steroid modification:

| Enzyme Family | Transformation | Example Application |

| Cytochrome P450 Monooxygenases | Regio- and stereoselective hydroxylation | C11-hydroxylation of estra-4,9-diene-3,17-dione (B195082) acs.org |

| Ketosteroid Reductases | Reduction of ketone functionalities | 17β-ketoreduction in the synthesis of Trenbolone acs.org |

| Hydroxylases (e.g., CYP14A) | C14α-hydroxylation | Synthesis of C14-functionalized steroids biorxiv.orgbiorxiv.org |

Comprehensive Chemical Transformations and Reactivity Profiling of 10,17,17 Trimethylgona 1,4,13 Trien 3 One

Reactions at the 3-Keto Functionality and Associated Stereochemical Outcomes

Reduction of the 3-keto group typically yields a mixture of 3α- and 3β-hydroxy epimers. The choice of reducing agent and reaction conditions can significantly influence the diastereoselectivity of this transformation. Bulky hydride reagents tend to approach from the less hindered α-face, leading to a predominance of the 3β-alcohol. Conversely, smaller reagents or dissolving metal reductions can favor the formation of the thermodynamically more stable 3α-alcohol.

| Reagent | Major Product | Stereochemical Rationale |

| Sodium Borohydride (NaBH₄) | 3β-hydroxy | Kinetic control; attack from the less hindered α-face. |

| Lithium Aluminum Hydride (LiAlH₄) | 3β-hydroxy | Similar to NaBH₄, but more reactive. |

| Dissolving Metal (e.g., Na/NH₃) | 3α-hydroxy | Thermodynamic control; formation of the more stable equatorial alcohol. |

Beyond reduction, the 3-keto group can undergo various other transformations characteristic of ketones, such as enolate formation, oximation, and Wittig-type reactions. These reactions provide pathways to a diverse range of A-ring modified analogs.

Transformations Involving the 1,4,13-Triene Conjugated System

The conjugated 1,4-diene in the A-ring and the isolated double bond at C13 present multiple sites for electrophilic addition and cycloaddition reactions. The reactivity of these double bonds is distinct due to their electronic and steric environments.

A-Ring Dienone System:

Hydrogenation: Catalytic hydrogenation can selectively reduce the double bonds. Depending on the catalyst and conditions, reduction can occur at the Δ¹, Δ⁴, or both positions. Complete saturation of the A-ring is also possible under more forcing conditions.

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) can form epoxides. The facial selectivity is again governed by steric hindrance, with attack often occurring from the α-face.

Diels-Alder Reactions: The conjugated diene system can participate in [4+2] cycloaddition reactions with suitable dienophiles, leading to the formation of complex, bridged steroidal structures.

D-Ring C13 Double Bond: The isolated double bond between C13 and C14 is less reactive than the A-ring diene but can still undergo electrophilic additions such as halogenation and hydrohalogenation. Its presence is crucial for facilitating D-ring rearrangements.

Reactivity of the 10-Methyl and 17,17-Dimethyl Substituents

The methyl groups of the gonane (B1236691) scaffold are generally considered unreactive due to the strength of the C-H bonds. However, under specific conditions, they can be functionalized.

10-Methyl Group: The angular methyl group at the A/B ring junction is sterically hindered. Functionalization typically requires radical-based reactions, such as remote functionalization using methods like the Barton reaction, to introduce hydroxyl or other groups. The C19-methyl group (at the C10 position) is crucial in the aromatization of some steroids, though its absence in 19-norsteroids prevents this transformation. nih.gov

17,17-Dimethyl Group: The gem-dimethyl group on the D-ring is exceptionally stable. Its primary role is often steric, influencing the conformation of the D-ring and the reactivity of neighboring functional groups. Direct functionalization is challenging and not commonly reported.

D-Ring Rearrangement Chemistry: Elucidation of Wagner-Meerwein Type Pathways and Related Isomerizations

The presence of the C13 double bond makes the D-ring susceptible to acid-catalyzed rearrangements. These transformations often proceed through carbocation intermediates and involve Wagner-Meerwein shifts. wikipedia.orgnumberanalytics.com A Wagner-Meerwein rearrangement is a type of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org

Protonation of the C13-C14 double bond can generate a tertiary carbocation at C13. This intermediate can then undergo a cascade of rearrangements. A key example is the migration of the 18-methyl group from C13 to C17, which can be followed by further shifts. rsc.org Such rearrangements can lead to significant alterations of the steroid skeleton, including D-ring expansion or the formation of novel polycyclic systems. libretexts.org These pathways are not just chemical curiosities; they are implicated in the biosynthesis of certain rearranged terpenoids and have been exploited in the synthesis of steroid metabolites. rsc.orgnih.gov The study of these rearrangements helps to understand the formation of various natural products and provides routes to synthetically challenging structures. rsc.orgrsc.org

| Condition | Intermediate | Rearrangement Type | Potential Product |

| Strong Acid (e.g., H₂SO₄) | C13 Carbocation | Wagner-Meerwein Shift | D-homo-annulated steroid |

| Lewis Acid (e.g., BF₃·OEt₂) | Epoxide-derived cation | Methyl/Alkyl migration | C/D ring-rearranged steroid |

Functionalization and Derivatization Strategies for the Gonane Scaffold

The derivatization of the 10,17,17-Trimethylgona-1,4,13-trien-3-one scaffold aims to generate analogs with modified properties. nih.gov Strategies can be categorized by the targeted region of the molecule.

A-Ring Modification: As discussed in section 3.1, reactions at the 3-keto group and the conjugated diene system provide a primary handle for introducing diversity. This includes creating libraries of different oxidation states (ketone, alcohol) and stereochemistries (3α, 3β).

C/D-Ring Modification: Leveraging the rearrangement chemistry (section 3.4) allows for fundamental changes to the carbon skeleton. Furthermore, transformations of other positions in these rings, if accessible, can introduce new functional groups.

Side-Chain Derivatization: While the parent compound lacks a C17 side chain, strategies often involve the cleavage of the D-ring or functionalization of the 17-position (if it were not a quaternary center in this specific molecule) to append various side chains, significantly altering the molecule's profile. nih.gov

These functionalization strategies are essential in fields like medicinal chemistry, where the goal is to synthesize novel compounds for biological screening. researchgate.net The rigid gonane scaffold provides a reliable framework upon which diverse functional groups can be systematically placed to probe structure-activity relationships. researchgate.net

Mechanistic Investigations of Chemical Processes Involving 10,17,17 Trimethylgona 1,4,13 Trien 3 One

Detailed Reaction Mechanism Elucidation in Synthetic Routes

The synthesis of the 10,17,17-trimethylgona-1,4,13-trien-3-one skeleton typically involves two key transformations: a Wagner-Meerwein rearrangement to establish the 17,17-dimethyl-18-nor (or 10,17,17-trimethylgona) framework, followed by dehydrogenation to introduce the 1,4-diene system in the A-ring.

A plausible synthetic pathway commences from a precursor such as metandienone or a related 17α-methyl-17β-hydroxy steroid. The core rearrangement is acid-catalyzed, proceeding through a carbocation intermediate.

Wagner-Meerwein Rearrangement:

Protonation and Water Elimination: The process is initiated by the protonation of the 17β-hydroxyl group by a strong acid, converting it into a good leaving group (water).

Carbocation Formation: Departure of the water molecule generates a tertiary carbocation at the C17 position.

1,2-Alkyl Shift: The key rearrangement step involves the migration of the C18 methyl group from the C13 position to the adjacent positively charged C17. This is a classic Wagner-Meerwein rearrangement, a type of ontosight.aiontosight.ai-sigmatropic shift. wikipedia.org This migration alleviates ring strain and results in the formation of a more stable carbocation at C13, now part of a five-membered D-ring with gem-dimethyl groups at C17.

Deprotonation: The final step is the elimination of a proton, typically from C13 or C14, to form a double bond, yielding the thermodynamically stable 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one structure. rsc.org

| Step | Reaction Type | Key Intermediates | Description |

|---|---|---|---|

| 1 | Protonation | Oxonium ion | The 17β-hydroxyl group is protonated by an acid catalyst. |

| 2 | Carbocation Formation | C17 tertiary carbocation | Loss of a water molecule generates a carbocation at the C17 position. |

| 3 | Wagner-Meerwein Rearrangement | Bridged carbocation transition state | Migration of the C18 methyl group from C13 to C17. |

| 4 | Deprotonation | Alkene product | Elimination of a proton forms the C13-C14 double bond. |

A-Ring Dehydrogenation:

The introduction of the C1-C2 double bond to form the characteristic 1,4-diene-3-one (A-ring) is commonly achieved using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). wikipedia.org

The mechanism for DDQ dehydrogenation is generally accepted to proceed via a hydride transfer. rsc.orgcore.ac.uk

Enolization: The 3-keto steroid first undergoes enolization to form an enol intermediate, which is the reactive species.

Hydride Abstraction: DDQ abstracts a hydride ion (H⁻) from the steroid, typically from an allylic position (e.g., C1), initiating the oxidation. This is the rate-determining step. du.ac.in

Proton Transfer: The resulting carbocation intermediate is stabilized by the subsequent transfer of a proton to the phenolate (B1203915) ion of the reduced DDQ, leading to the formation of the dehydrogenated product and the hydroquinone (B1673460) form of DDQ. rsc.org

Stereochemical Control Mechanisms in Formation and Transformation Reactions

The stereochemistry of this compound and its derivatives is critical to their biological activity. Control of this stereochemistry is a key aspect of both their synthesis and their metabolic transformations.

During Wagner-Meerwein Rearrangement:

The Wagner-Meerwein rearrangement is known to proceed with a high degree of stereocontrol. The 1,2-alkyl shift is suprafacial, meaning the migrating group moves along the same face of the substrate. libretexts.org The reaction also proceeds with retention of configuration at the migrating group. wikipedia.org The stereochemical outcome is influenced by the initial conformation of the steroid and the need to achieve optimal orbital overlap in the transition state. The resulting stereochemistry at the C5, C10, and other chiral centers is dictated by the rigid, fused-ring structure of the steroid nucleus. libretexts.orgnumberanalytics.com

During Enzymatic Transformations:

Enzymatic reactions are renowned for their high stereospecificity. In the context of steroids related to the target compound, enzymes dictate the stereochemical outcome of reactions such as hydroxylation and reduction. For instance, the reduction of the 3-keto group can be catalyzed by 3-ketosteroid reductases, which deliver a hydride from a specific face of the steroid, leading to the formation of either a 3α- or 3β-hydroxyl group with high selectivity. nih.gov The specific isoform of the enzyme determines the stereochemical outcome.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors.

Kinetics:

The rate of the synthetic reactions is influenced by several factors. In the Wagner-Meerwein rearrangement, the rate is dependent on the ease of carbocation formation, which is influenced by the acid strength and the stability of the resulting carbocation. rsc.org For the DDQ dehydrogenation, the rate-determining step is the initial hydride transfer. du.ac.in The reaction rate is therefore dependent on the C-H bond strength at the position being oxidized and the electron-donating or -withdrawing nature of nearby functional groups.

In enzymatic reactions, the kinetics are described by the Michaelis-Menten model, characterized by the Michaelis constant (K_m), which reflects the substrate's affinity for the enzyme, and the catalytic constant (k_cat), which represents the turnover rate. For the hydroxylation of steroids by cytochrome P450 enzymes, the C-H bond abstraction step has been shown to be at least partially rate-limiting. tdl.org

Thermodynamics:

The thermodynamic stability of the products is a major driving force for these reactions. The Wagner-Meerwein rearrangement leading to the 17,17-dimethyl-18-nor skeleton is driven by the formation of a more stable carbocation intermediate and the relief of steric strain.

Investigations into Enzymatic Reaction Mechanisms Related to Steroid Skeletal Alterations

The metabolism of this compound and its precursors involves a variety of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes and reductases.

Hydroxylation:

A key metabolic pathway for the closely related 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one is hydroxylation, particularly at the C21 position (one of the gem-dimethyl carbons). This reaction is catalyzed by steroid 21-hydroxylase (CYP21A2). ontosight.aiencyclopedia.pub

The general mechanism for CYP450-mediated hydroxylation involves a catalytic cycle:

Substrate Binding: The steroid binds to the active site of the CYP enzyme.

Electron Transfer: The heme iron in the active site is reduced from Fe³⁺ to Fe²⁺ by an electron from NADPH-cytochrome P450 reductase.

Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme center.

Second Electron Transfer and O-O Bond Cleavage: A second electron is transferred, leading to the cleavage of the O-O bond and the formation of a highly reactive ferryl-oxo (Fe⁴⁺=O) species, often referred to as Compound I.

Hydrogen Abstraction: This powerful oxidizing species abstracts a hydrogen atom from the substrate (e.g., the C21 methyl group), forming a substrate radical and a ferryl-hydroxy (Fe⁴⁺-OH) intermediate.

Oxygen Rebound: The hydroxyl group then "rebounds" onto the substrate radical, forming the hydroxylated product.

Product Release: The hydroxylated steroid is released from the active site, regenerating the enzyme for another cycle.

Studies have shown that human CYP21A2 can hydroxylate progestogens and related steroids at the C21 position. nih.govnih.gov The binding of the substrate in the active site orients one of the C17-methyl groups for this specific hydroxylation.

| Enzyme Family | Reaction Type | Substrate Moiety | Product Moiety |

|---|---|---|---|

| Cytochrome P450 (e.g., CYP21A2) | Hydroxylation | -CH₃ (at C17) | -CH₂OH (at C17) |

| 3-Ketosteroid Reductases (AKRs) | Reduction | C3=O | C3-OH (α or β) |

Reduction:

The 3-keto group of the steroid can undergo reduction to a hydroxyl group, a reaction catalyzed by aldo-keto reductases (AKRs), such as 3-ketosteroid reductases. ontosight.ai These enzymes utilize NADPH or NADH as a cofactor to deliver a hydride ion to the carbonyl carbon. nih.govwikipedia.org The stereochemistry of the resulting alcohol (3α or 3β) is determined by the specific enzyme and how it binds the steroid substrate, positioning it for hydride attack from either the α- or β-face. nih.gov

Rearrangement Pathways:

As discussed in the synthetic routes, the fundamental rearrangement of the steroid skeleton from a standard androstane (B1237026) framework to the 18-nor-gonane structure is a key transformation. While this is primarily a synthetic manipulation, the potential for similar acid-catalyzed rearrangements under certain physiological or pathophysiological conditions cannot be entirely ruled out, although it is less common than enzymatic modifications.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 10,17,17 Trimethylgona 1,4,13 Trien 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D Techniques for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. nih.gov For a complex tetracyclic system like 10,17,17-Trimethylgona-1,4,13-trien-3-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. mdpi.comrsc.org

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types of protons present. Key regions would include the downfield olefinic protons of the A-ring diene and the C-13 double bond, as well as the upfield signals from the three distinct methyl groups (C-10 methyl and the two C-17 gem-dimethyl groups). The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the total number of carbon atoms. Distinct signals are expected for the carbonyl carbon (C-3), the six olefinic carbons, quaternary carbons (C-10, C-17), and the aliphatic carbons of the steroid skeleton. researchgate.net

2D NMR Techniques: Due to significant signal overlap in the 1D spectra of steroids, 2D NMR is indispensable. mdpi.com

COSY (Correlation Spectroscopy): This experiment maps out the proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the individual rings of the steroid backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a clear map of C-H single bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This is vital for assigning quaternary carbons, such as the C-10 angular methyl group to the C-1, C-5, C-9, and C-10 carbons, and for connecting the different ring systems together. It would definitively link the C-3 carbonyl to protons on C-2 and C-4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing critical information about the molecule's stereochemistry and 3D conformation. For example, NOE correlations can establish the relative orientation of the methyl groups and protons on the fused ring system.

Table 1: Representative NMR Data Assignments for this compound

| Atom Position | Expected ¹³C Chemical Shift (δ ppm) | Expected ¹H Chemical Shift (δ ppm) | Key 2D Correlations (HMBC) |

|---|---|---|---|

| C-3 | ~186 | - | H-2, H-4 |

| C-1 | ~124 | ~7.0 (d) | C-2, C-3, C-5, C-10 |

| C-4 | ~127 | ~6.2 (d) | C-2, C-3, C-5, C-10 |

| C-5 | ~155 | - | H-1, H-4, H-6 |

| C-13 | ~135 | - | H-12, H-14, H-18 |

| C-14 | ~130 | ~5.8 (s) | C-8, C-12, C-13, C-15 |

| C-10 Me | ~20 | ~1.2 (s) | C-1, C-5, C-9, C-10 |

| C-17 Me(a) | ~28 | ~1.0 (s) | C-16, C-17 |

| C-17 Me(b) | ~29 | ~1.1 (s) | C-16, C-17 |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS, using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, provides a highly accurate mass measurement of the molecular ion. For this compound (C₂₀H₂₄O), HRMS would confirm the elemental composition by matching the measured accurate mass to the theoretical calculated mass, typically within a tolerance of 5 ppm. This analysis unequivocally establishes the molecular formula.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. gre.ac.uk For steroid-like molecules, fragmentation often involves characteristic cleavages of the ring system and loss of substituents. researchgate.netresearchgate.net Expected fragmentation pathways for this compound would include:

Retro-Diels-Alder (RDA) reaction: The conjugated diene system in the A-ring could undergo an RDA fragmentation.

Cleavage of the D-ring: The five-membered D-ring is a common site of fragmentation in steroids. nih.gov

Loss of methyl groups: Sequential loss of methyl radicals (•CH₃) from the molecular ion is a common pathway.

Systematic interpretation of these fragmentation pathways provides powerful confirmation of the proposed structure and can help distinguish between isomers. researchgate.netnih.gov

Table 2: Predicted HRMS and MS/MS Fragmentation Data for this compound

| Ion | Calculated m/z (Monoisotopic) | Description |

|---|---|---|

| [M+H]⁺ | 281.1900 | Protonated Molecular Ion (C₂₀H₂₅O⁺) |

| [M-CH₃]⁺ | 265.1587 | Loss of a methyl radical |

| [M-2CH₃]⁺ | 250.1352 | Loss of two methyl radicals |

| - | Varies | Fragments from D-ring cleavage |

| - | Varies | Fragments from A-ring RDA reaction |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational state. nih.gov These techniques are complementary and probe the vibrational modes of molecules.

For this compound, the key functional groups that would yield characteristic signals are the carbonyl group (C=O) and the carbon-carbon double bonds (C=C).

C=O Stretch: The ketone at the C-3 position is part of an α,β,γ,δ-unsaturated system. This extensive conjugation is expected to lower the C=O stretching frequency in the IR spectrum to approximately 1650-1665 cm⁻¹, a value lower than that of a simple saturated ketone (~1715 cm⁻¹).

C=C Stretches: Multiple C=C stretching bands are expected due to the diene in the A-ring and the double bond at C-13. These would typically appear in the 1600-1650 cm⁻¹ region.

C-H Stretches: Signals for sp² C-H stretching (from the double bonds) would appear above 3000 cm⁻¹, while sp³ C-H stretching (from the saturated parts of the skeleton) would be observed just below 3000 cm⁻¹.

Combined experimental and theoretical studies on similar steroid hormones have shown that vibrational spectroscopy can provide conclusive information about their conformational distribution in solution. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch (sp²) | 3100-3000 | =C-H |

| C-H Stretch (sp³) | 3000-2850 | -C-H |

| C=O Stretch | 1665-1650 | Conjugated Ketone |

| C=C Stretch | 1650-1600 | Alkene (Diene) |

| C-H Bend | 1470-1350 | -CH₂, -CH₃ |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. rsc.org If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its molecular structure.

The analysis yields precise data on bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule in the solid state. nih.gov Crucially, X-ray crystallography determines the absolute stereochemistry of all chiral centers, such as those at the ring junctions of the gonane (B1236691) skeleton. iucr.org This is the gold standard for confirming the spatial arrangement of atoms, resolving any ambiguities that may remain after spectroscopic analysis. The resulting crystal structure also provides invaluable information about intermolecular interactions and packing arrangements within the crystal lattice. researchgate.net

Chromatographic Methodologies (LC-MS, GC-MS) for Purity, Isomer Separation, and Reaction Monitoring

Chromatographic techniques are essential for separating the target compound from impurities, resolving isomers, and monitoring the progress of its synthesis. numberanalytics.com Liquid chromatography (LC) and gas chromatography (GC), often coupled with mass spectrometry, are the primary methods used. doaj.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and versatile technique for the analysis of synthetic steroids. nih.govclinlabint.com A reversed-phase high-performance liquid chromatography (HPLC) method can be developed to assess the purity of a synthesized batch of this compound. The area of the product peak relative to the total peak area in the chromatogram provides a quantitative measure of purity. Different column chemistries, such as C18 or biphenyl (B1667301) phases, can be employed to achieve separation of closely related structural isomers that may be formed during synthesis. thermofisher.comthermofisher.com Furthermore, LC-MS is an ideal tool for reaction monitoring; small aliquots can be taken from a reaction mixture over time and analyzed to track the consumption of starting materials and the formation of the desired product. bioscientifica.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another high-resolution separation technique used for steroid analysis. dshs-koeln.de Due to the relatively high molecular weight and polarity of steroids, derivatization (e.g., silylation to form trimethylsilyl (B98337) ethers) is often required to increase their volatility and thermal stability for GC analysis. researchgate.net GC-MS can provide excellent separation of isomers and yield characteristic mass spectra based on electron ionization (EI), which contains rich fragmentation information that is highly reproducible and useful for structural confirmation by comparison to spectral libraries.

Computational and Theoretical Organic Chemistry Studies on 10,17,17 Trimethylgona 1,4,13 Trien 3 One

Molecular Modeling and Conformational Analysis of the Steroid System

The biological activity and chemical reactivity of a steroid are intrinsically linked to its three-dimensional shape and conformational flexibility. Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are powerful tools for exploring the potential energy surface of 10,17,17-Trimethylgona-1,4,13-trien-3-one.

The core of this steroid consists of a rigid, fused ring system. The A and B rings, forming a dienone system, are relatively planar due to the sp² hybridization of the carbons involved in the double bonds. The C ring is expected to adopt a stable chair conformation, which is the lowest energy arrangement for cyclohexane (B81311) rings. The D ring, a five-membered cyclopentane (B165970) ring, is not planar and typically adopts either an envelope or a half-chair conformation to minimize torsional strain. acs.org The fusion between the rings significantly restricts their conformational freedom. For instance, the trans-fusion of the B and C rings, and the C and D rings, creates a structurally locked framework, a common feature in natural steroids. libretexts.orglibretexts.org

Molecular dynamics simulations can provide deeper insights by modeling the atomic motions of the steroid over time, considering environmental factors such as solvent. nih.govresearchgate.net These simulations can reveal the preferred orientations of substituent groups and the subtle puckering motions of the rings, which can be crucial for understanding interactions with biological receptors or enzymes.

Table 1: Predicted Conformations of the Steroid Rings

| Ring | Type | Predicted Conformation(s) | Notes |

| A | Six-membered | Planar/Half-Chair | The 1,4-diene system enforces significant planarity. |

| B | Six-membered | Half-Chair | Fused to the planar A ring and the chair-like C ring. |

| C | Six-membered | Chair | The most stable conformation for a cyclohexane ring. |

| D | Five-membered | Envelope or Half-Chair | The rearranged ring with the C-13 double bond influences puckering. |

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more profound understanding of the electronic properties of this compound. DFT calculations can determine the molecule's electron distribution, molecular orbital energies, and other electronic descriptors that are fundamental to its stability and chemical reactivity. researchgate.netnih.govmdpi.com

The electronic structure is dominated by the conjugated π-system of the A-ring dienone and the isolated double bond in the D-ring at C-13. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO is likely localized over the electron-rich π-systems, indicating the sites most susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the electron-deficient carbonyl group, marking it as the primary site for nucleophilic attack.

DFT can also be used to calculate various reactivity descriptors that quantify these concepts, providing a more nuanced prediction of chemical behavior. These descriptors help in understanding the molecule's susceptibility to different types of reactions. mdpi.com

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron; indicates susceptibility to oxidation. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon adding an electron; indicates susceptibility to reduction. |

| Chemical Potential (μ) | μ = -(I+A)/2 | "Escaping tendency" of an electron from the system. |

| Global Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution; a measure of stability. |

| Global Softness (S) | S = 1/(2η) | Reciprocal of hardness; indicates polarizability and reactivity. |

| Electrophilicity Index (ω) | ω = μ²/ (2η) | A measure of the overall electrophilic nature of the molecule. |

Note: These are based on Koopmans' theorem approximations.

In Silico Studies of Reaction Pathways and Transition States

The formation of this compound from its parent compound, metandienone, proceeds through a well-known type of reaction called a Wagner-Meerwein rearrangement. numberanalytics.comnumberanalytics.com This reaction is a class of carbocation 1,2-rearrangement where an alkyl group migrates from one carbon to an adjacent, positively charged carbon. numberanalytics.com

In silico studies are perfectly suited to elucidate the intricate details of such reaction mechanisms. By employing quantum chemical methods, it is possible to map the entire reaction pathway from reactant to product. This involves locating the high-energy transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. researchgate.netdntb.gov.uaresearchgate.net

The proposed mechanism involves the formation of a tertiary carbocation at C-17 of the metandienone precursor. This is followed by the migration of the C-13 methyl group to the adjacent C-17, which simultaneously creates a new double bond at C-13 and forms the more stable rearranged product. Computational modeling of this pathway would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the precursor carbocation and the final product.

Transition State Search: Locating the precise geometry of the transition state connecting the reactant and product. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Confirming the nature of the stationary points. The reactant and product will have all real vibrational frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (i.e., the methyl migration).

These calculations provide fundamental insights into the reaction's feasibility and kinetics that are often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. For a steroid like this compound, the prediction of Nuclear Magnetic Resonance (NMR) spectra is particularly useful.

Quantum mechanical methods, such as DFT employing the Gauge-Including Atomic Orbital (GIAO) method, can calculate the magnetic shielding tensors for each nucleus in the molecule. nih.gov These values can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has significantly improved, often allowing for the confident assignment of complex experimental spectra. nih.govarxiv.orggithub.io

A typical workflow for predicting the NMR spectrum would involve:

Performing a thorough conformational search to identify all low-energy conformers of the molecule. nih.gov

Optimizing the geometry of each significant conformer.

Calculating the NMR shielding tensors for each conformer.

Averaging the chemical shifts based on the Boltzmann population of each conformer at a given temperature.

Table 3: Common Computational Methods for NMR Chemical Shift Prediction

| Method | Level of Theory | Typical Mean Absolute Error (¹H NMR) | Notes |

| DFT (GIAO) | B3LYP/6-31G(d) | ~0.2-0.3 ppm | A widely used and cost-effective method. |

| DFT (GIAO) | mPW1PW91/6-311+G(2d,p) | ~0.1-0.2 ppm | Higher-level basis sets and functionals improve accuracy. |

| Double-Hybrid DFT | DSD-PBEP86 | < 0.1 ppm | Can provide very high accuracy but is computationally more expensive. |

| Machine Learning | Graph Neural Networks | ~0.1-0.2 ppm | Very fast prediction times after initial training on large datasets. nih.govarxiv.org |

Synthesis and Structural Analysis of Derivatives and Analogues of 10,17,17 Trimethylgona 1,4,13 Trien 3 One

Structural Modifications of the A, B, C, and D Rings.

The systematic modification of the four rings (A, B, C, and D) of the gonane (B1236691) steroid nucleus is a cornerstone of synthetic steroid chemistry, enabling the fine-tuning of biological activity and physicochemical properties. researchgate.netwikipedia.orgbritannica.com

A-Ring Modifications: The A-ring of the gona-1,4,13-trien-3-one system, with its α,β-unsaturated ketone, is a prime site for modification. Aromatization of the A-ring is a common strategy to create estradiol-like structures. This can be achieved through various methods, including treatment with acid or via microbial transformations, which can introduce aromaticity and planarity to this part of the molecule. Another approach involves the introduction of substituents at various positions of the A-ring. For instance, halogenation or alkylation can be directed to specific carbons to influence electronic properties and receptor interactions.

C-Ring Modifications: The C-ring, being less reactive than the A-ring, presents a greater synthetic challenge. However, functionalization of the C-ring is crucial for accessing certain classes of bioactive steroids. Strategies often involve remote functionalization, where a reactive group elsewhere in the molecule directs a reaction to a specific C-H bond in the C-ring. Additionally, ring-opening and subsequent re-closure strategies can be employed to introduce new atoms or functional groups into the C-ring, though these are often complex multi-step processes.

Synthesis of D-Ring Rearranged Analogues, including 18-nor and 17-hydroxymethyl derivatives.

A significant area of research has focused on the synthesis of D-ring rearranged analogues, particularly those that are metabolites of known anabolic steroids. One of the most studied derivatives is 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one. nih.govnih.govresearchgate.net This compound is a long-term metabolite of metandienone and its synthesis is of great interest for doping control analysis. nih.govresearchgate.net

The synthesis of this and related 18-nor-17-hydroxymethyl derivatives often involves a Wagner-Meerwein rearrangement. nih.gov This type of rearrangement is characteristic of the metabolism of several 17α-methyl steroids. Both chemical and enzymatic syntheses of these compounds have been reported.

Chemical Synthesis: A common chemical synthesis route starts from a suitable steroid precursor, such as dehydroepiandrosterone. nih.gov The synthesis involves a series of steps to construct the rearranged D-ring with the desired stereochemistry at the new C-17 and C-20 positions (in the case of the hydroxymethyl group). The final steps often involve the introduction of the A-ring dienone system.

Enzymatic Synthesis: Biotransformation using microorganisms or isolated enzymes offers a stereoselective route to these metabolites. Strains of the fission yeast Schizosaccharomyces pombe expressing human cytochrome P450 enzymes have been successfully used to produce 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one. nih.gov Specifically, CYP21 has been shown to catalyze the key hydroxylation step. nih.gov

Below is a table summarizing some of the key D-ring rearranged analogues and their synthetic approaches.

| Derivative Name | Parent Compound | Synthetic Approach | Key Transformation |

| 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one | Metandienone | Chemical and Enzymatic | Wagner-Meerwein rearrangement, Hydroxylation |

| 17β-hydroxymethyl-17α-methyl-18-nor-2-oxa-5α-androsta-13-en-3-one | Oxandrolone | Enzymatic (fungus-based) | Hydroxylation and rearrangement |

Stereoisomeric Synthesis and Separation.

The gonane nucleus contains multiple stereocenters, leading to a large number of possible stereoisomers. wikipedia.org The precise stereochemistry of a steroid derivative is critical for its biological activity. Therefore, the stereocontrolled synthesis and efficient separation of stereoisomers are of paramount importance.

Separation of Stereoisomers: When a synthesis yields a mixture of stereoisomers, their separation is necessary. Traditional methods like fractional crystallization and chiral chromatography are widely used. High-performance liquid chromatography (HPLC) with chiral stationary phases is a powerful technique for the analytical and preparative separation of steroid isomers. More advanced techniques, such as supercritical fluid chromatography (SFC), can also be employed for efficient separation.

Heteroatom Incorporation into the Steroid Nucleus.

The introduction of heteroatoms (atoms other than carbon and hydrogen) into the steroid nucleus is a well-established strategy for modifying the physicochemical and biological properties of these molecules. Nitrogen, oxygen, and sulfur are the most commonly incorporated heteroatoms.

Azasteroids: The replacement of a carbon atom in the steroid skeleton with a nitrogen atom gives rise to azasteroids. This modification can be achieved at various positions in the A, B, C, or D rings. The synthesis of azasteroids often involves the ring-opening of a cyclic ketone followed by condensation with an amine to form a lactam. For example, 4-azasteroids can be synthesized from the corresponding 4-en-3-one by a multi-step sequence involving oxidative cleavage of the double bond and subsequent ring closure with ammonia or a primary amine.

Oxasteroids: The incorporation of an oxygen atom into the steroid framework, creating an oxasteroid, can also significantly impact its properties. A common method for the synthesis of oxasteroids is the Baeyer-Villiger oxidation of a cyclic ketone, which inserts an oxygen atom adjacent to the carbonyl group to form a lactone. For instance, oxidation of a 3-keto steroid can lead to the formation of a 3-oxa-A-homo-lactone.

Thiasteroids: Similarly, sulfur can be introduced into the steroid nucleus to create thiasteroids. The synthesis of these compounds often involves multi-step sequences starting from appropriate steroid precursors, where a carbon atom is replaced by a sulfur atom through various cyclization strategies.

Design and Synthesis of Chemically Modified Conjugates for Research Applications.

Chemically modified conjugates of steroids are invaluable tools in various research applications, particularly in the development of immunoassays and other bioanalytical methods. acs.org These conjugates typically consist of the steroid molecule (hapten) covalently linked to a larger carrier molecule, such as a protein or a polymer.

Design of Conjugates: The design of a steroid conjugate is crucial for its intended application. The point of attachment of the linker to the steroid nucleus should be carefully chosen to ensure that the key structural features of the steroid, which are recognized by antibodies, remain exposed. The length and chemical nature of the linker can also influence the performance of the conjugate in an immunoassay.

Synthesis of Conjugates: The synthesis of steroid conjugates usually involves the introduction of a functional group (e.g., a carboxylic acid, an amine, or a thiol) onto the steroid molecule. This functionalized steroid is then coupled to the carrier molecule using a suitable cross-linking agent. For example, a steroid with a carboxylic acid group can be activated as an N-hydroxysuccinimide (NHS) ester and then reacted with the amino groups of lysine residues on a protein like bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).

These steroid-protein conjugates are then used to immunize animals to produce antibodies specific to the steroid. The same or a similar steroid conjugate, often labeled with an enzyme or a fluorescent tag, is used as a tracer in competitive immunoassays like ELISA for the detection and quantification of the target steroid in biological samples. nih.gov

Emerging Trends and Future Research Directions in 10,17,17 Trimethylgona 1,4,13 Trien 3 One Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical synthesis of complex steroids often involves multiple steps, hazardous reagents, and significant waste generation. researchgate.net The principles of green chemistry aim to mitigate these issues by designing more environmentally benign processes. researchgate.netingentaconnect.com For 10,17,17-Trimethylgona-1,4,13-trien-3-one and its derivatives, future research is increasingly directed towards sustainable and green synthetic methodologies.

A significant advancement in this area is the use of biocatalysis. Whole-cell biotransformation systems have emerged as a powerful and sustainable method for producing steroid metabolites that are difficult to synthesize chemically. mdpi.com Research has demonstrated that recombinant strains of the fission yeast Schizosaccharomyces pombe, which express human cytochrome P450 enzymes, can effectively produce related metabolites. nih.gov Specifically, strains expressing CYP21 and CYP3A4 have been shown to catalyze the hydroxylation of this compound to produce its long-term urinary metabolite, 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one. nih.govdshs-koeln.de This biotechnological approach offers high selectivity under mild conditions, significantly reducing the need for harsh chemical reagents.

Future work will likely focus on optimizing these biocatalytic systems for higher yields and exploring other green chemistry techniques. openresearchlibrary.org This includes the use of heterogeneous catalysts for easier separation and reusability, microwave-assisted synthesis to accelerate reaction times and improve energy efficiency, and the use of greener solvents like ionic liquids. researchgate.netingentaconnect.com

| Green Methodology | Principle | Application to this compound Synthesis |

| Biocatalysis | Use of enzymes or whole organisms to catalyze reactions. | Production of hydroxylated metabolites using recombinant yeast (S. pombe) expressing human CYP enzymes (e.g., CYP21, CYP3A4). nih.gov |

| Heterogeneous Catalysis | Use of catalysts in a different phase from the reactants. | Potential for use in hydrogenation or oxidation steps, allowing for easy catalyst recovery and reuse. researchgate.net |

| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions. | Could accelerate key steps like rearrangements or functional group introductions, reducing reaction times from hours to minutes. researchgate.net |

| Green Solvents | Replacement of volatile organic compounds with safer alternatives. | Use of ionic liquids or water-based systems to reduce environmental impact and improve safety. ingentaconnect.com |

Application of Advanced Analytical Techniques for Trace Analysis and Structural Confirmation

The primary interest in this compound and its derivatives stems from their role as long-term metabolites of the anabolic steroid metandienone, making their detection crucial in anti-doping efforts. researchgate.netnih.gov This necessitates the use of highly sensitive and specific analytical techniques capable of detecting trace amounts in complex biological matrices like urine. rsc.org

Currently, the gold standard methods involve hyphenated chromatographic and mass spectrometric techniques. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are routinely used for the detection and quantification of these metabolites. nih.govresearchgate.netresearchgate.net The development of high-resolution mass spectrometry (HRMS) offers further advantages in terms of specificity and the ability to distinguish between isobaric interferences. sciex.com Recent advancements in sample preparation, such as pressurized liquid extraction (PLE) and solid-phase extraction (SPE), have improved recovery and sensitivity, enabling detection at nanogram per gram levels or lower. nih.gov

For unequivocal structural confirmation, particularly for newly identified metabolites, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. nih.gov However, obtaining sufficient quantities of pure metabolite for NMR analysis is a major challenge, often overcome through targeted synthesis or large-scale biotransformation. nih.govdshs-koeln.de Future trends may involve coupling techniques, such as LC-MS-NMR, to provide structural information on the fly, and the development of novel ionization techniques like thermal desorption atmospheric pressure photoionization (TD-APPI) for rapid, direct analysis of trace levels in aqueous samples. rsc.org

| Analytical Technique | Principle | Application in this compound Analysis |

| GC-MS/MS | Gas chromatography separation followed by tandem mass spectrometry. | Widely used for screening and confirmation of the compound and its metabolites in anti-doping labs. researchgate.net |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry. | A primary tool for detecting polar metabolites; offers high sensitivity and specificity. nih.govsciex.com |

| HRMS | High-Resolution Mass Spectrometry. | Provides high mass accuracy, aiding in formula determination and reducing false positives from matrix interferences. rsc.org |

| NMR Spectroscopy | Nuclear Magnetic Resonance. | Used for the definitive structural elucidation of synthesized reference standards and purified metabolites. nih.gov |

Deeper Computational Insight into Complex Reaction Mechanisms

Understanding the intricate mechanisms of the chemical reactions that form and modify this compound is crucial for optimizing synthesis and predicting metabolic pathways. The formation of this compound's core structure from metandienone involves a complex Wagner-Meerwein rearrangement, a type of carbocation-mediated skeletal reorganization. nih.govmdpi.com Such reactions are ideal candidates for investigation using computational chemistry.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can be employed to map the potential energy surface of the rearrangement. researchgate.net This allows for the calculation of the energies of intermediates and transition states, providing a detailed, step-by-step understanding of the reaction pathway. mdpi.comresearchgate.net Such computational studies can elucidate the factors that control the reaction's selectivity and efficiency.

Furthermore, computational modeling is invaluable for studying the enzymatic reactions that metabolize this compound. For the hydroxylation catalyzed by cytochrome P450 enzymes, molecular docking and molecular dynamics (MD) simulations can predict how the steroid substrate binds to the enzyme's active site. nih.gov QM/MM (Quantum Mechanics/Molecular Mechanics) calculations can then be used to model the reaction mechanism itself, clarifying the role of the enzyme in catalysis and explaining the observed stereoselectivity of the hydroxylation. mdpi.com These computational insights can guide the rational design of biocatalysts and help predict novel metabolites.

| Computational Method | Principle | Potential Application to this compound |

| Density Functional Theory (DFT) | Quantum mechanical method to investigate electronic structure. | Elucidate the mechanism of the Wagner-Meerwein rearrangement; calculate transition state energies and reaction coordinates. researchgate.net |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second. | Model the binding of the steroid substrate within the active site of CYP450 enzymes like CYP21 and CYP3A4. nih.gov |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. | Study the conformational changes and stability of the enzyme-substrate complex over time. |

| QM/MM | Hybrid method combining Quantum and Molecular Mechanics. | Model the enzymatic hydroxylation reaction within the active site, providing detailed mechanistic insight. |

Exploration of Novel Chemical Transformations

Research into novel chemical transformations of this compound can open avenues for creating new derivatives with unique properties or for developing more efficient synthetic pathways. The core structure of this compound, with its conjugated dienone system and a unique C/D ring fusion, presents multiple sites for chemical modification.

The most significant known transformations are the Wagner-Meerwein rearrangement that forms the 18-nor-13-ene skeleton and the subsequent enzymatic hydroxylation at the C-17 methyl group. nih.govmdpi.com Future research could explore other transformations that are known in general steroid chemistry but have not been applied to this specific scaffold. researchgate.netingentaconnect.com

For example, the dienone system in the A-ring is a versatile functional group for various reactions. It could undergo conjugate additions, cycloadditions, or selective reductions to introduce new functionalities. The double bond at C-13 in the D-ring could be a handle for epoxidation, dihydroxylation, or cleavage reactions, leading to novel structures. researchgate.net Furthermore, the ketone at C-3 could be transformed into other functional groups, such as oximes or hydrazones, to create heterocyclic steroid analogs. researchgate.net The synthesis of glycosylated derivatives is another area of interest, as this can significantly alter the biological properties of steroids. researchgate.net Exploring these novel transformations could lead to the synthesis of new reference standards for analytical purposes or compounds with novel biological activities.

| Reaction Type | Potential Transformation | Significance |

| Conjugate Addition | Michael addition of nucleophiles to the A-ring dienone system. | Introduction of new substituents at the C-1 or C-2 positions. |

| Cycloaddition | Diels-Alder or [2+2] cycloadditions at the A-ring. | Formation of complex, polycyclic steroid analogs. |

| D-ring Functionalization | Epoxidation or dihydroxylation of the C13-C14 double bond. | Creation of novel D-ring modified steroids. researchgate.net |

| Heterocycle Formation | Reaction of the C-3 ketone with binucleophiles (e.g., hydrazine). | Synthesis of pyrazoline-fused steroid derivatives with potential biological activity. researchgate.net |

| Glycosylation | Attachment of sugar moieties to the steroid core. | Modification of solubility and pharmacokinetic properties. ingentaconnect.com |

Q & A

Basic Research Questions

Q. How can researchers identify and characterize metabolites of 10,17,17-Trimethylgona-1,4,13-trien-3-one in biological samples?

- Methodological Answer : Utilize a combination of GC/MSMS and UHPLC/HRMS to detect low-abundance metabolites. For urine analysis, extract metabolites using n-hexane followed by centrifugation (1200 g, 5 min) and evaporation under nitrogen at 40°C. Key metabolites include 17-hydroxymethyl-17-methyl-18-norandrosta-1,4,13-trien-3-one and 17,17-dimethyl-18-norandrosta-1,4,13-trien-3-one , which are resolved via chromatographic separation with internal standards like 17-methyltestosterone .

Q. What enzymatic pathways are involved in the metabolism of this compound?

- Methodological Answer : Primary pathways involve CYP3A4 and CYP21A1 , which catalyze hydroxylation at the 17α- and 17β-positions, respectively. For example, CYP3A4 generates 17α-hydroxymethyl-17β-methyl-18-norandrosta-1,4,13-trien-3-one , while CYP21A1 produces stereoisomeric analogs. Validate enzyme specificity using recombinant human cytochrome P450 isoforms in Schizosaccharomyces pombe strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite detection across studies (e.g., discrepancies in reported metabolite profiles)?

- Methodological Answer : Cross-validate methodologies by comparing extraction protocols (e.g., organic solvent polarity), analytical sensitivity (e.g., GC/MS vs. UHPLC/HRMS), and species-specific metabolism (e.g., human vs. chimeric mouse models). For example, 17β-hydroxymethyl-17α-methyl-18-norandrosta-1,4,13-trien-3-one detection may vary due to interspecies differences in sulfonation and Wagner–Meerwein rearrangement pathways .

Q. What experimental design optimizes recombinant synthesis of long-term metabolites for anti-doping research?

- Methodological Answer : Screen 11 recombinant Schizosaccharomyces pombe strains expressing human hepatic or steroidogenic P450 enzymes (e.g., CYP3A4, CYP21A1) in whole-cell biotransformation reactions. Monitor metabolite yield viaLC-MS/MS with transitions optimized for specificity (e.g., m/z 313 → 253 for 17-hydroxymethyl derivatives) .

Q. How to validate analytical methods for detecting trace metabolites in anti-doping contexts?

- Methodological Answer : Establish repeatability using the Horwitz equation (RSDmax ≤ 2/3 of calculated values) and validate with spiked urine samples. Include internal standards (e.g., 17-methyltestosterone) to correct for matrix effects. For multi-dose studies, prioritize UHPLC/HRMS to enhance sensitivity for metabolites like 17α-hydroxy-17β-methylandrosta-1,4-dien-3-one .

Q. What strategies distinguish stereoisomeric metabolites formed via 17-epimerization?

- Methodological Answer : Employ chiral chromatography or derivatization with stereospecific reagents. For instance, sulfonation of the tertiary 17-hydroxy group followed by hydrolysis can isolate epimers. Confirm structures via NMR or high-resolution mass spectrometry to differentiate 17α-hydroxymethyl vs. 17β-hydroxymethyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.